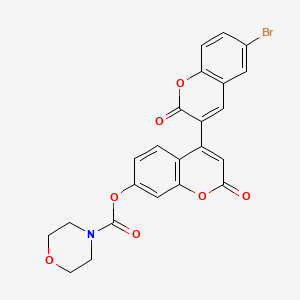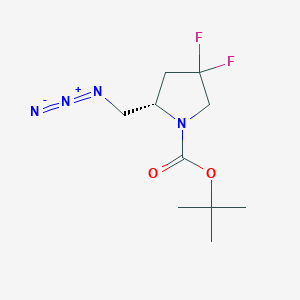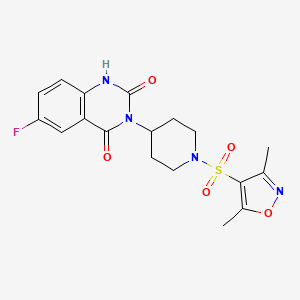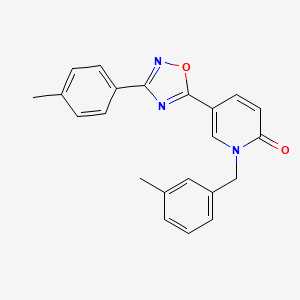![molecular formula C15H10N2O3 B2472145 3-[(E)-2-(4-nitrophenyl)ethenyl]-2,1-benzoxazole CAS No. 338779-72-9](/img/structure/B2472145.png)
3-[(E)-2-(4-nitrophenyl)ethenyl]-2,1-benzoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(E)-2-(4-nitrophenyl)ethenyl]-2,1-benzoxazole is a useful research compound. Its molecular formula is C15H10N2O3 and its molecular weight is 266.256. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- A study focused on synthesizing 2-[(E)-2-substituted-ethenyl]-1,3-benzoxazoles, including variants similar to the compound , highlighted their potential as antimycobacterial agents and inhibitors of photosynthetic electron transport in chloroplasts, demonstrating their significant biological activity (Imramovský et al., 2014).
- Another study presented the synthesis and antimicrobial evaluation of novel benzoxazole derivatives, showcasing their broad spectrum of activity against various microorganisms, and the potential utility of these compounds in designing new potent drugs (Ertan-Bolelli et al., 2016).
- A benzoxazole derivative was synthesized and its crystal structure and Hirshfeld Surface were analyzed, providing insight into the molecular configuration and intermolecular interactions of such compounds (Sivakumar et al., 2018).
Photophysical Properties and Sensor Applications
- Benzoxazole derivatives were found to be applicable in fluorescent probes sensing magnesium and zinc cations, as well as pH changes, highlighting their potential in analytical and diagnostic applications (Tanaka et al., 2001).
- The fluorescence properties of certain 3H-imidazo[4,5-e][2,1]benzoxazoles were investigated, revealing their potential use in sensing applications due to their response to thermal rearrangement and antibacterial activities (Rezazadeh et al., 2015).
- Studies on styrylindoles, including 3-[2-(4-nitrophenyl)ethenyl-E]-NH-indole, highlighted their photochemical properties and potential as neutral hydrophobic fluorescence probes, useful in understanding the microenvironment of micelles and protein-ligand interactions (Asefa & Singh, 2009; Singh & Hota, 2007).
Biological and Medicinal Applications
- Benzoxazoles, including some with structural similarities to the compound of interest, have been recognized for their inhibitory activity against eukaryotic DNA topoisomerase II, highlighting their potential as therapeutic agents in treating diseases that involve DNA replication and cell division (Pınar et al., 2004).
Material Science and Phase Transition Studies
- Benzoxazole-based liquid crystals containing ethynyl and lateral fluorine atoms were synthesized and characterized for their large birefringence and nematic mesophase stability, indicating their potential application in liquid crystal displays and other optical devices (Zhang et al., 2020).
- A study on (E,E)-1-[2-(4-Nitrophenyl)ethenyl]-4-[2-(2,4-dimethoxyphenyl)ethenyl]benzene, a dynamically disordered organic semiconductor, revealed an unusual phase transition, highlighting the intriguing thermodynamic properties of such compounds and their potential applications in materials science (Vande Velde et al., 2011).
Propiedades
IUPAC Name |
3-[(E)-2-(4-nitrophenyl)ethenyl]-2,1-benzoxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O3/c18-17(19)12-8-5-11(6-9-12)7-10-15-13-3-1-2-4-14(13)16-20-15/h1-10H/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEJLRKWXYAJJQQ-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(ON=C2C=C1)C=CC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(ON=C2C=C1)/C=C/C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1,2,3,3a-Tetrahydropyrrolo[1,2-a]quinoxalin-4(5h)-one](/img/structure/B2472063.png)

![4-[(4-fluorophenyl)methyl]-5-[3-(morpholine-4-sulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2472065.png)
![2-(Difluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B2472069.png)
![1-Benzyl-3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}urea](/img/structure/B2472070.png)


![N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)-2-phenoxybenzamide](/img/structure/B2472074.png)




![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-1-benzothiophene-2-carboxamide](/img/structure/B2472083.png)

